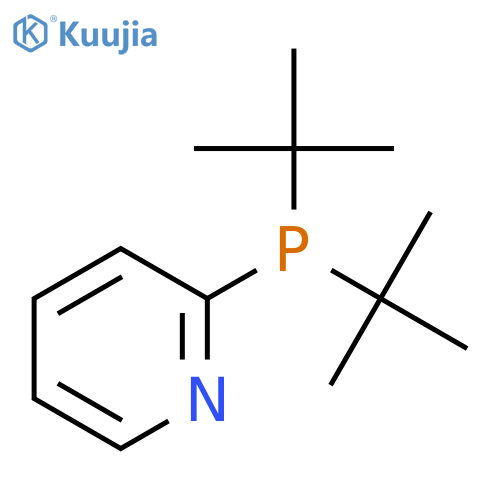Cas no 494199-75-6 (2-(di-tert-butylphosphanyl)pyridine)

494199-75-6 structure
商品名:2-(di-tert-butylphosphanyl)pyridine
2-(di-tert-butylphosphanyl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-[bis(1,1-dimethylethyl)phosphino]-
- 2-(di-tert-butylphosphanyl)pyridine
- starbld0014088
- EN300-10013448
- 2-[Bis(1,1-dimethylethyl)phosphino]pyridine
- 494199-75-6
- ditert-butyl(pyridin-2-yl)phosphane
-
- インチ: InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3
- InChIKey: MGIZZEPNUYUZDT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.14916
- どういたいしつりょう: 223.148986704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
2-(di-tert-butylphosphanyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | M0326435-20mg |
2-[Bis(1,1-dimethylethyl)phosphino]pyridine |
494199-75-6 | 95% | 20mg |
RMB 950.40 | 2025-02-20 | |
| Enamine | EN300-10013448-0.05g |
2-(di-tert-butylphosphanyl)pyridine |
494199-75-6 | 95% | 0.05g |
$155.0 | 2023-10-28 | |
| Enamine | EN300-10013448-0.1g |
2-(di-tert-butylphosphanyl)pyridine |
494199-75-6 | 95% | 0.1g |
$232.0 | 2023-10-28 | |
| 1PlusChem | 1P01JQOH-250mg |
2-[Bis(1,1-dimethylethyl)phosphino]pyridine |
494199-75-6 | 95% | 250mg |
$471.00 | 2024-05-01 | |
| 1PlusChem | 1P01JQOH-100mg |
2-[Bis(1,1-dimethylethyl)phosphino]pyridine |
494199-75-6 | 95% | 100mg |
$339.00 | 2024-05-01 | |
| 1PlusChem | 1P01JQOH-500mg |
2-[Bis(1,1-dimethylethyl)phosphino]pyridine |
494199-75-6 | 95% | 500mg |
$710.00 | 2024-05-01 | |
| 1PlusChem | 1P01JQOH-2.5g |
2-[Bis(1,1-dimethylethyl)phosphino]pyridine |
494199-75-6 | 95% | 2.5g |
$1688.00 | 2024-05-01 | |
| Enamine | EN300-10013448-1.0g |
2-(di-tert-butylphosphanyl)pyridine |
494199-75-6 | 95% | 1g |
$671.0 | 2023-06-10 | |
| Enamine | EN300-10013448-2.5g |
2-(di-tert-butylphosphanyl)pyridine |
494199-75-6 | 95% | 2.5g |
$1315.0 | 2023-10-28 | |
| 1PlusChem | 1P01JQOH-10g |
2-[Bis(1,1-dimethylethyl)phosphino]pyridine |
494199-75-6 | 95% | 10g |
$3627.00 | 2023-12-17 |
2-(di-tert-butylphosphanyl)pyridine 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
494199-75-6 (2-(di-tert-butylphosphanyl)pyridine) 関連製品
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量